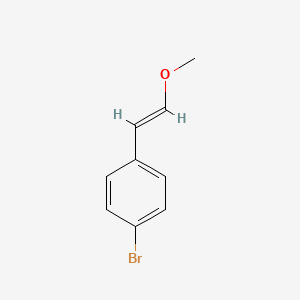

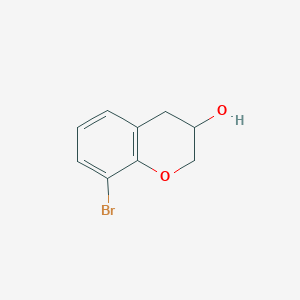

1-Bromo-4-(2-methoxy-vinyl)-benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-Bromo-4-(2-methoxy-vinyl)-benzene is a brominated aromatic compound with a methoxy-vinyl substituent. It is structurally related to various other brominated compounds that have been studied for their unique chemical and physical properties, such as photoluminescence and potential applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves reactions such as the Knoevenagel reaction, as seen in the synthesis of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes . Another method includes the Wittig-Horner reaction, which was used to synthesize 1-Bromo-4-(2,2-diphenylvinyl)benzene . These methods highlight the versatility of brominated aromatic compounds in chemical synthesis and their potential to form complex structures with interesting properties.

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, shows significant dihedral angles between the methoxy- and bromo-substituted benzene rings, indicating the potential for steric interactions that can influence the compound's reactivity and physical properties . The steric configuration can also hinder tight intermolecular packing, which is beneficial for certain applications like photoluminescence .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including intramolecular nucleophilic addition-elimination reactions, as seen in the formation of benzothiophenes from vinyl bromides . The presence of a bromine atom can activate adjacent carbon atoms for nucleophilic attack, leading to cyclization and the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are diverse. For instance, the photoluminescence properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes were investigated in different states, revealing large bathochromic shifts and the formation of excimers characterized by low-bandgap emission . Similarly, 1-Bromo-4-(2,2-diphenylvinyl)benzene exhibited aggregation-induced emission (AIE) peculiarity, with significant differences in fluorescence intensity between the solution and solid states . These properties are crucial for applications in optoelectronic devices and sensors.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

1-Bromo-4-(2-methoxy-vinyl)-benzene serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures. For instance, it has been utilized in the Michael-induced Ramberg-Bäcklund reaction, where its transformations under UV-initiation and subsequent chemical reactions yield derivatives like 1-(1-methoxy-2-propenyl)benzene, demonstrating its utility in generating functionalized aromatic compounds (Vasin, Bolusheva, & Razin, 2003). Additionally, its role in facilitating the synthesis of complex molecules, such as polymeric materials and organic electronics, underscores its importance in material science and chemical synthesis (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Advanced Material Development

The compound has been implicated in the development of advanced materials, including polymers and copolymers, which exhibit potential for applications in molecular electronics and photovoltaic devices. Research has demonstrated its utility in the synthesis of poly(1,5-naphthylene vinylene) and its copolymers, which are promising for their light-emitting properties. These materials, synthesized via a liquid-solid two-phase reaction, show promise for use in polymer light-emitting diodes (LEDs), highlighting the compound's role in the advancement of optoelectronic devices (Bai, Wu, & Shi, 2006).

Propriétés

IUPAC Name |

1-bromo-4-[(E)-2-methoxyethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-7H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIZBDGFTLQZQI-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(2-methoxy-vinyl)-benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)